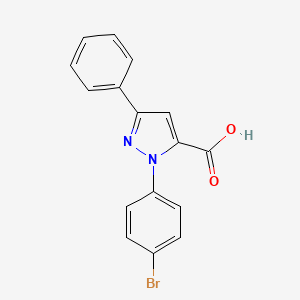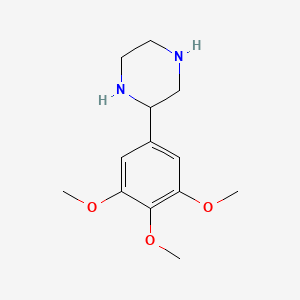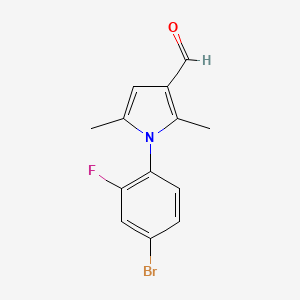
3-Fluoro-5-iodobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodobenzene-1,2-diamine: is an organic compound with the molecular formula C6H5FINH2 It is a derivative of benzene, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine and iodine, respectively, and the hydrogen atoms at positions 1 and 2 are replaced by amino groups
Mechanism of Action
- The primary target of 3-Fluoro-5-iodobenzene-1,2-diamine is likely a specific protein or enzyme within cells. Unfortunately, specific information about its exact target remains limited in the available literature .
- A two-step mechanism is proposed for electrophilic substitution reactions:
- Step 2 (Fast) : A proton is removed from the intermediate, yielding a substituted benzene ring. Aromaticity is reformed .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-iodobenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can induce changes in the expression levels of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to proteins and enzymes, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that this compound remains stable under controlled conditions for extended periods, but its stability can be compromised under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological parameters, such as blood glucose levels and liver enzyme activities .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodobenzene-1,2-diamine typically involves multi-step organic reactions One common method starts with the halogenation of benzene to introduce the fluorine and iodine atoms This can be achieved through electrophilic aromatic substitution reactionsThe nitration step introduces nitro groups, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and catalysts would also be common to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-iodobenzene-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-Fluoro-5-azidobenzene-1,2-diamine, while oxidation with potassium permanganate would yield 3-Fluoro-5-iodobenzene-1,2-dinitro .
Scientific Research Applications
Chemistry: In chemistry, 3-Fluoro-5-iodobenzene-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: Industrially, this compound can be used in the production of dyes, pigments, and polymers. Its reactivity makes it suitable for creating specialized materials with desired properties .
Comparison with Similar Compounds
- 3-Fluoro-5-chlorobenzene-1,2-diamine
- 3-Fluoro-5-bromobenzene-1,2-diamine
- 3-Fluoro-5-methylbenzene-1,2-diamine
Comparison: Compared to its analogs, 3-Fluoro-5-iodobenzene-1,2-diamine has a larger iodine atom, which can influence its reactivity and interactions. The presence of both fluorine and iodine provides a unique combination of electronic and steric effects, making it distinct in its chemical behavior and applications .
Properties
IUPAC Name |
3-fluoro-5-iodobenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGZTWKRKJEMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)



![2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid](/img/structure/B1333194.png)
![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)
